2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole
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Overview
Description
2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole is a complex organic compound that features a unique combination of imidazo[1,2-a]pyridine and benzo[d]thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole typically involves the reaction of 3-bromoimidazo[1,2-a]pyridine with benzo[d]thiazole derivatives. One common method includes the use of α-bromoketones and 2-aminopyridines under different reaction conditions. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and solvent-free synthesis have been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the imidazo[1,2-a]pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the benzo[d]thiazole moiety.
Benzo[d]thiazole derivatives: Contain the benzo[d]thiazole core but differ in the substituents attached to the ring.
Uniqueness
2-(((3-Bromoimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]thiazole is unique due to the combination of the imidazo[1,2-a]pyridine and benzo[d]thiazole moieties, which imparts distinct chemical and biological properties. This dual structure enhances its potential for diverse applications in various fields .
Properties
IUPAC Name |
2-[(3-bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3S2/c16-14-11(17-13-7-3-4-8-19(13)14)9-20-15-18-10-5-1-2-6-12(10)21-15/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNQDZFCKCPFFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=C(N4C=CC=CC4=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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